Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro-
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Overview
Description
Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro-: is a chemical compound with the molecular formula C10H10BrNO3 and a molecular weight of 272.1 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a 1-methylcyclopropyl group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) for the bromination step . The nitro group can be introduced via nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed:
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 2-bromo-4-[(1-methylcyclopropyl)oxy]aniline.
Oxidation: Formation of oxidized cyclopropyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, this compound is studied for its potential biological activities. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- is used in the production of specialty chemicals and materials. Its unique structural features make it valuable for creating polymers and other advanced materials .
Mechanism of Action
The mechanism of action of Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. The 1-methylcyclopropyl group may influence the compound’s binding affinity to certain enzymes or receptors, affecting its biological activity .
Comparison with Similar Compounds
- Benzene, 2-bromo-4-methoxy-1-nitro-
- Benzene, 2-bromo-4-chloro-1-nitro-
- Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-amino-
Comparison: Compared to similar compounds, Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- is unique due to the presence of the 1-methylcyclopropyl group, which can significantly alter its chemical reactivity and biological activity. This structural feature distinguishes it from other brominated nitrobenzenes and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C10H10BrNO3 |
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Molecular Weight |
272.09 g/mol |
IUPAC Name |
2-bromo-4-(1-methylcyclopropyl)oxy-1-nitrobenzene |
InChI |
InChI=1S/C10H10BrNO3/c1-10(4-5-10)15-7-2-3-9(12(13)14)8(11)6-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
APSGALSPPRTCDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)OC2=CC(=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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